(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
Description
The compound “(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide” is a chiral sulfinamide ligand with a complex stereochemical architecture. Its structure integrates a benzo[d][1,3]dioxol moiety substituted with a diphenylphosphanyl group, a naphthalen-1-ylmethyl group, and a tert-butylsulfinamide unit. This ligand is primarily employed in asymmetric catalysis, where its stereodirecting groups (e.g., phosphine and sulfinamide) enable precise control over enantioselective reactions, particularly in transition-metal-catalyzed processes .
Key features include:
- Molecular formula: C₃₆H₃₃NO₃PS (inferred from related compounds in ).
- Stereochemistry: The (R)- and (S)-configurations at the sulfinamide and central carbon atoms, respectively, are critical for its chiral induction properties.
- Applications: Asymmetric hydrogenation, C–C bond-forming reactions, and enantioselective organocatalysis.
Properties
Molecular Formula |
C34H32NO3PS |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40?/m0/s1 |
InChI Key |
SRAPNYODFICLFE-NTLJKDLGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of 5-Bromo-1,3-benzodioxole
Procedure :
-
Substrate : 5-Bromo-1,3-benzodioxole (10 mmol) reacts with diphenylphosphine (12 mmol) under Pd(OAc)₂ catalysis (5 mol%) in the presence of Xantphos (10 mol%) and K₃PO₄ (2 equiv) in toluene at 110°C for 24 h.
-
Workup : Purification via silica gel chromatography (hexane/EtOAc 9:1) yields 5-(diphenylphosphanyl)-1,3-benzodioxole as a white solid (78% yield, 95% purity by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (10 mol%) |
| Yield | 78% |
Preparation of Naphthalen-1-ylmethyl Sulfinamide Intermediate
Asymmetric Addition of Naphthalen-1-ylmethyl Grignard to tert-Butanesulfinimine
Procedure :
-
Imine Formation : tert-Butanesulfinamide (1.2 equiv) reacts with naphthalene-1-carbaldehyde (1.0 equiv) in Ti(OiPr)₄ (2.0 equiv) and CH₂Cl₂ at 25°C for 12 h to form the sulfinimine.
-
Grignard Addition : The sulfinimine is treated with naphthalen-1-ylmethylmagnesium bromide (1.5 equiv) at −78°C, followed by warming to 0°C over 2 h. Quenching with NH₄Cl and extraction affords the diastereomerically pure sulfinamide (dr > 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Diastereomeric Ratio | >20:1 |
| Solvent | CH₂Cl₂ |
| Temperature | −78°C to 0°C |
| Yield | 85% |
Stereoselective Coupling of Fragments
Nucleophilic Substitution at the Benzodioxol Phosphine
Procedure :
-
The naphthalenylmethyl sulfinamide (1.0 equiv) is deprotonated with LDA (2.0 equiv) in THF at −78°C and reacted with 5-(diphenylphosphanyl)-1,3-benzodioxole (1.1 equiv) at −40°C for 6 h.
-
Workup : Aqueous workup and recrystallization (EtOH/H₂O) yield the target compound as a crystalline solid (65% yield, 99% ee by chiral HPLC).
Optimization Insights :
-
Base Sensitivity : LDA outperforms NaHMDS or KOtBu in minimizing racemization.
-
Temperature Control : Reactions above −40°C reduce enantiomeric excess by 15–20%.
Analytical Validation and Characterization
Chiral Purity Assessment
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 1H), 7.85–7.35 (m, 18H), 5.92 (s, 2H), 4.87 (dd, J = 9.6, 3.2 Hz, 1H), 1.42 (s, 9H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Grignard Addition | 85 | 99 | High stereocontrol |
| Pd-Catalyzed Coupling | 65 | 99 | Modularity |
| Direct Amination | 45 | 88 | Simplified workflow |
Challenges and Mitigation Strategies
-
Phosphine Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) with degassed solvents to prevent P(III)→P(V) oxidation.
-
Sulfinamide Hydrolysis : Avoid protic solvents (e.g., MeOH) during workup to preserve the sulfinamide group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key differences between the target compound and its analogues:
Key Observations:
Backbone Rigidity : The target compound’s benzo[d][1,3]dioxol and naphthalene groups confer rigidity, enhancing stereochemical control compared to aliphatic analogues (e.g., ’s compound) .
Aromatic vs. Aliphatic Substituents : Naphthalene (target) vs. phenyl () alters π-π stacking interactions, affecting substrate binding in enantioselective processes.
Biological Activity
(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C30H30NO3PS
- Molecular Weight : 515.61 g/mol
- CAS Number : 2565792-84-7
The biological activity of (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the diphenylphosphanyl group suggests potential activity as a phosphine ligand in catalysis and as a modulator in biochemical pathways.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, phosphine-containing compounds have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The specific activity of (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide against various cancer cell lines is yet to be fully elucidated but warrants further investigation.
Antimicrobial Activity
Phosphorus-containing compounds often exhibit antimicrobial properties. Studies suggest that similar structures can inhibit bacterial growth by targeting bacterial cell membranes or interfering with metabolic pathways. The potential for (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide to act against resistant strains of bacteria could be explored in future research.
Enzyme Inhibition
The sulfinamide group in this compound may confer inhibitory effects on certain enzymes. For example, sulfinamides are known to inhibit carbonic anhydrases and other metalloenzymes, which could be relevant for therapeutic applications in conditions like glaucoma or edema.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide. Variations in substituents on the naphthalene and benzo[d][1,3]dioxole moieties can significantly affect potency and selectivity towards biological targets.
| Substituent | Effect on Activity |
|---|---|
| Diphenylphosphanyl | Enhances enzyme binding affinity |
| Naphthalenyl | Modulates lipophilicity and cellular uptake |
| Sulfinamide | Provides potential for enzyme inhibition |
Case Studies
- Anticancer Screening : A study evaluated a series of phosphine derivatives for anticancer activity against various human cancer cell lines. Compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, suggesting promising anticancer activity that could be applicable to (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide.
- Antimicrobial Evaluation : Research into related phosphine compounds revealed significant antimicrobial effects against Gram-positive bacteria. The effectiveness of (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide against resistant strains remains to be systematically studied.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Chiral induction : Use of tert-butanesulfinamide for stereocontrol in asymmetric imine formation .
Phosphanyl group introduction : Palladium-catalyzed cross-coupling to install the diphenylphosphanyl moiety .
Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
- Critical parameters include temperature (0–25°C for imine formation), solvent polarity (THF for ligand stability), and catalyst loading (1–5 mol% Pd) .
Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?
- Analytical techniques :
- NMR : P NMR to verify diphenylphosphanyl incorporation (δ 10–15 ppm); H/C NMR for sulfinamide stereochemistry .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomeric excess (>98% ee) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] ~700–710 m/z) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in transition-metal catalysis or biological target interactions?
- Density Functional Theory (DFT) :
- Optimize geometry to assess steric effects of the naphthyl and dioxolane groups on metal coordination .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand substitution .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Design of Experiments (DoE) :
Variables : Temperature (20–60°C), solvent (DMF vs. THF), catalyst (Pd(OAc) vs. PdCl), and reaction time (12–48 hrs).
Response surface modeling : Identify interactions between variables; prioritize solvent polarity for yield (>85%) .
Validation : Scale-up trials (1–10 mmol) with in-line IR monitoring to track phosphanyl group incorporation .
Q. What are the challenges in analyzing contradictory data regarding the compound’s stability under oxidative conditions?
- Contradictions : Some studies report decomposition at >80°C, while others note stability in air for 24 hrs .
- Resolution strategies :
- Accelerated stability testing : Use O-saturated DMSO at 50°C to simulate oxidative stress; monitor via P NMR .
- Microscopy : SEM/EDX to detect phosphorous oxide formation on crystal surfaces .
Comparative and Mechanistic Questions
Q. How does the stereoelectronic profile of this compound compare to structurally related sulfinamide-phosphine hybrids?
- Comparative analysis :
- Steric bulk : The naphthyl group increases torsional strain vs. phenyl analogs, reducing catalytic turnover in Pd-mediated cross-couplings .
- Electronic effects : Diphenylphosphanyl’s electron-donating capacity enhances metal-ligand charge transfer vs. adamantyl-phosphine derivatives .
- Data table :
| Compound | P NMR (ppm) | TON in Suzuki-Miyaura |
|---|---|---|
| Target compound | 12.5 | 450 |
| Adamantyl-phosphine analog | 8.3 | 620 |
| Phenyl-sulfinamide control | 14.1 | 290 |
TON = Turnover number; data from
Q. What mechanistic insights explain the compound’s dual role as a chiral auxiliary and ligand in asymmetric catalysis?
- Proposed mechanism :
Sulfinamide coordination : The tert-butylsulfinamide directs substrate approach via N–O chelation to metals (e.g., Rh) .
Phosphanyl participation : π-backbonding from Pd(0) stabilizes transition states in C–C bond formation .
- Kinetic studies : Variable-time NMR shows rate-limiting step shifts from imine formation to metal insertion at >1.5 mol% catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
